molecular formula C10H9Br2NO B1621391 2,6-Dibromo-4-Isopropylphenyl Isocyanate CAS No. 306935-84-2

2,6-Dibromo-4-Isopropylphenyl Isocyanate

Cat. No.: B1621391
CAS No.: 306935-84-2
M. Wt: 318.99 g/mol
InChI Key: AIQYHXAROYBPBR-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-Isopropylphenyl Isocyanate: is a chemical compound with the molecular formula C10H9Br2NO and a molecular weight of 318.99 g/mol . It is characterized by the presence of two bromine atoms, an isopropyl group, and an isocyanate functional group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-Isopropylphenyl Isocyanate typically involves the bromination of 4-Isopropylphenyl Isocyanate. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the phenyl ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-Isopropylphenyl Isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dibromo-4-Isopropylphenyl Isocyanate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-Isopropylphenyl Isocyanate involves its reactivity with nucleophiles due to the presence of the isocyanate group. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical reactions to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

    2,4-Dibromo-6-Isopropylphenyl Isocyanate: Similar structure but with different bromine atom positions.

    2,6-Dichloro-4-Isopropylphenyl Isocyanate: Chlorine atoms instead of bromine atoms.

    4-Isopropylphenyl Isocyanate: Lacks the bromine atoms.

Uniqueness: 2,6-Dibromo-4-Isopropylphenyl Isocyanate is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms also affects the compound’s physical and chemical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

1,3-dibromo-2-isocyanato-5-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO/c1-6(2)7-3-8(11)10(13-5-14)9(12)4-7/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQYHXAROYBPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)N=C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371036
Record name 2,6-Dibromo-4-Isopropylphenyl Isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-84-2
Record name 2,6-Dibromo-4-Isopropylphenyl Isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Dibromo-4-Isopropylphenyl Isocyanate
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Reactant of Route 6
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